molecular formula C15H17NO3S B4870159 N-(4-methoxyphenyl)-1-(4-methylphenyl)methanesulfonamide

N-(4-methoxyphenyl)-1-(4-methylphenyl)methanesulfonamide

Cat. No.: B4870159
M. Wt: 291.4 g/mol
InChI Key: KOXSNLSBRMDQHZ-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-1-(4-methylphenyl)methanesulfonamide is an organic compound characterized by the presence of methoxy and methyl groups attached to phenyl rings, which are further connected by a methanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methoxyphenyl)-1-(4-methylphenyl)methanesulfonamide typically involves the reaction of 4-methoxyaniline with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity.

Types of Reactions:

    Oxidation: The methoxy group can undergo oxidation to form a corresponding phenol derivative.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination.

Major Products:

    Oxidation: Formation of 4-hydroxyphenyl derivatives.

    Reduction: Formation of 4-aminophenyl derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N-(4-methoxyphenyl)-1-(4-methylphenyl)methanesulfonamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-1-(4-methylphenyl)methanesulfonamide depends on its specific application. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. The methanesulfonamide group can interact with target proteins, leading to changes in their activity or function.

Comparison with Similar Compounds

  • N-(4-methoxyphenyl)formamide
  • 4-methoxyphenylacetic acid
  • 4-methoxybenzophenone

Comparison: N-(4-methoxyphenyl)-1-(4-methylphenyl)methanesulfonamide is unique due to the presence of both methoxy and methyl groups on the phenyl rings, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different solubility, stability, and interaction with biological targets, making it a valuable compound for specific applications.

Properties

IUPAC Name

N-(4-methoxyphenyl)-1-(4-methylphenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3S/c1-12-3-5-13(6-4-12)11-20(17,18)16-14-7-9-15(19-2)10-8-14/h3-10,16H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOXSNLSBRMDQHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CS(=O)(=O)NC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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